molecular formula C10H18CaO12 B8579630 D-Xylonic Acid Calcium Salt

D-Xylonic Acid Calcium Salt

Cat. No.: B8579630
M. Wt: 370.32 g/mol
InChI Key: XAHGBSMZOUCKFJ-GUHQSNPFSA-L
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium gluconate can be synthesized by reacting gluconic acid-delta-lactone with calcium carbonate. The reaction is typically carried out at a temperature range of 80-90°C to obtain an aqueous solution of calcium gluconate. The solution is then treated with medicinal activated carbon and maintained at the same temperature for 30 minutes. After filtration, the filtrate is cooled to 30-40°C, and seed crystals are added. The mixture is further cooled to 10-20°C and stirred for 8-12 hours to induce crystallization. The final product is obtained through centrifugal filtration, followed by crushing and drying of the filter cake .

Industrial Production Methods

In industrial settings, the production of calcium gluconate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure uniform and stable crystallization, which helps in improving the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Calcium gluconate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form gluconic acid.

    Reduction: It can be reduced to form glucose.

    Substitution: It can participate in substitution reactions where the calcium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reactions with other metal salts can lead to the formation of different gluconate salts.

Major Products

    Oxidation: Gluconic acid.

    Reduction: Glucose.

    Substitution: Various metal gluconates, depending on the substituting cation.

Scientific Research Applications

Calcium gluconate has a wide range of applications in scientific research:

Mechanism of Action

Calcium gluconate exerts its effects by providing calcium ions, which are essential for various physiological processes. Calcium ions play a crucial role in nerve transmission, muscle contraction, and blood coagulation. In cases of hypocalcemia, calcium gluconate helps restore normal calcium levels in the blood, thereby preventing symptoms such as muscle spasms and cardiac arrhythmias .

Comparison with Similar Compounds

Similar Compounds

    Calcium lactate: Another calcium salt used to treat calcium deficiencies.

    Calcium carbonate: Commonly used as a dietary supplement and antacid.

    Calcium citrate: Often used in dietary supplements for better absorption.

Uniqueness

Calcium gluconate is unique due to its high solubility in water, making it suitable for intravenous administration. It is also less irritating to tissues compared to other calcium salts, making it a preferred choice for treating acute hypocalcemia and other conditions requiring rapid calcium supplementation .

Properties

Molecular Formula

C10H18CaO12

Molecular Weight

370.32 g/mol

IUPAC Name

calcium;(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoate

InChI

InChI=1S/2C5H10O6.Ca/c2*6-1-2(7)3(8)4(9)5(10)11;/h2*2-4,6-9H,1H2,(H,10,11);/q;;+2/p-2/t2*2-,3+,4-;/m11./s1

InChI Key

XAHGBSMZOUCKFJ-GUHQSNPFSA-L

Isomeric SMILES

C([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.C([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[Ca+2]

Canonical SMILES

C(C(C(C(C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)[O-])O)O)O)O.[Ca+2]

Origin of Product

United States

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